2,2'-[(3,4,5,6-Tetrafluoro-1,2-phenylene)bis(oxy)]dinaphthalene
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Overview
Description
2,2’-[(3,4,5,6-Tetrafluoro-1,2-phenylene)bis(oxy)]dinaphthalene is a fluorinated aromatic compound. The presence of fluorine atoms in its structure imparts unique chemical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,4,5,6-Tetrafluoro-1,2-phenylene)bis(oxy)]dinaphthalene typically involves the reaction of 3,4,5,6-tetrafluoro-1,2-dihydroxybenzene with 2-naphthol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3,4,5,6-Tetrafluoro-1,2-phenylene)bis(oxy)]dinaphthalene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
2,2’-[(3,4,5,6-Tetrafluoro-1,2-phenylene)bis(oxy)]dinaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2’-[(3,4,5,6-Tetrafluoro-1,2-phenylene)bis(oxy)]dinaphthalene involves its interaction with molecular targets through various pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes or receptors, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
- 2,3,5,6-Tetrafluoro-1,4-phenylenediamine
Uniqueness
2,2’-[(3,4,5,6-Tetrafluoro-1,2-phenylene)bis(oxy)]dinaphthalene is unique due to the presence of both naphthalene and tetrafluorophenylene units in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
62242-58-4 |
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Molecular Formula |
C26H14F4O2 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(2,3,4,5-tetrafluoro-6-naphthalen-2-yloxyphenoxy)naphthalene |
InChI |
InChI=1S/C26H14F4O2/c27-21-22(28)24(30)26(32-20-12-10-16-6-2-4-8-18(16)14-20)25(23(21)29)31-19-11-9-15-5-1-3-7-17(15)13-19/h1-14H |
InChI Key |
UGBKMHQFLFFSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C(=C(C(=C3F)F)F)F)OC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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